molecular formula C27H26N4OS3 B2711170 (Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-heptyl-2-thioxothiazolidin-4-one CAS No. 956201-48-2

(Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-heptyl-2-thioxothiazolidin-4-one

Cat. No.: B2711170
CAS No.: 956201-48-2
M. Wt: 518.71
InChI Key: MYLQSBJIDNBSGL-QJOMJCCJSA-N
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Description

(Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-heptyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C27H26N4OS3 and its molecular weight is 518.71. The purity is usually 95%.
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Biological Activity

(Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-heptyl-2-thioxothiazolidin-4-one is a novel compound that belongs to the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Structural Characteristics

The compound features a thioxothiazolidin core, which is known for its ability to interact with various biological targets. The structural components include:

  • Thiazolidinone Ring : A key feature that contributes to the compound's biological activity.
  • Benzo[d]thiazole Moiety : Enhances the compound's interaction with biological targets, potentially increasing its efficacy.
  • Pyrazole Group : Known for its pharmacological properties, including anticancer and anti-inflammatory effects.

1. Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can induce apoptosis in cancer cells through various mechanisms, including:

  • Reactive Oxygen Species (ROS) Generation : Similar to other benzothiazole derivatives, the compound may induce significant ROS accumulation leading to cell death .
  • Caspase Activation : The activation of caspases is crucial for the apoptotic process, and studies suggest that thiazolidinones can trigger this cascade effectively .

Case Study : A study highlighted that a related thiazolidinone derivative exhibited strong cytotoxicity against hepatoma cells, suggesting potential applications in liver cancer treatment .

CompoundMechanism of ActionTarget CellsReference
(Z)-5...ROS InductionHepatoma
Thiazolidinone DerivativeCaspase ActivationVarious Cancer Cells

2. Antimicrobial Activity

The antimicrobial properties of thiazolidinones have also been documented. The compound has shown efficacy against various bacterial strains, indicating its potential as an antibacterial agent.

  • Inhibition of Biofilm Formation : Certain derivatives have demonstrated significant inhibition of biofilm formation in Pseudomonas aeruginosa, suggesting their utility in treating biofilm-associated infections .

Table of Antimicrobial Activity :

Bacterial StrainMIC (µg/mL)Compound TestedReference
E. coli100(Z)-5...
S. aureus50Thiazolidinone Derivative
Pseudomonas aeruginosa125(Z)-5...

3. Enzyme Inhibition

Thioxothiazolidinones have been investigated for their role as enzyme inhibitors, particularly acetylcholinesterase (AChE) inhibitors.

  • Docking Studies : Molecular docking simulations indicate that these compounds can effectively bind to the active site of AChE, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Table of Enzyme Inhibition Studies :

CompoundTarget EnzymeDocking Score (kcal/mol)Reference
(Z)-5...Acetylcholinesterase-10.572
Thioxothiazolidinone DerivativeAcetylcholinesterase-8.821

Properties

IUPAC Name

(5Z)-5-[[3-(1,3-benzothiazol-2-yl)-1-phenylpyrazol-4-yl]methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4OS3/c1-2-3-4-5-11-16-30-26(32)23(35-27(30)33)17-19-18-31(20-12-7-6-8-13-20)29-24(19)25-28-21-14-9-10-15-22(21)34-25/h6-10,12-15,17-18H,2-5,11,16H2,1H3/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLQSBJIDNBSGL-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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